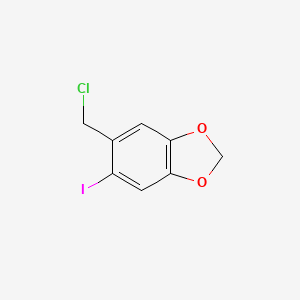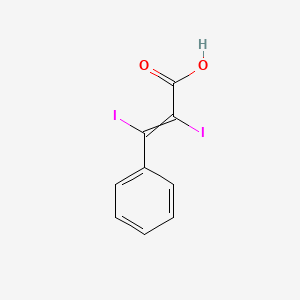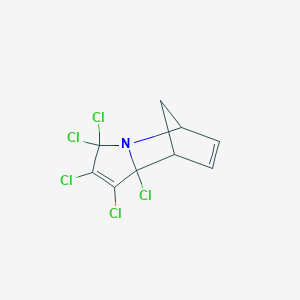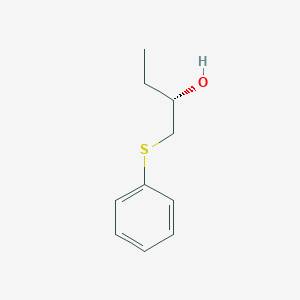![molecular formula C5H7ClS B14478885 Propane, 1-[(chloroethynyl)thio]- CAS No. 66566-80-1](/img/structure/B14478885.png)
Propane, 1-[(chloroethynyl)thio]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propane, 1-[(chloroethynyl)thio]- is an organic compound with the molecular formula C5H7ClS It is a derivative of propane where a chloroethynylthio group is attached to the first carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Propane, 1-[(chloroethynyl)thio]- typically involves the reaction of propane with chloroethynylthio reagents under controlled conditions. One common method is the nucleophilic substitution reaction where a chloroethynylthio group is introduced to the propane molecule. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide to facilitate the substitution process.
Industrial Production Methods
On an industrial scale, the production of Propane, 1-[(chloroethynyl)thio]- may involve continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of temperature, pressure, and reactant concentrations to optimize the reaction conditions and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
Propane, 1-[(chloroethynyl)thio]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the chloroethynylthio group to a simpler thio group.
Substitution: Nucleophilic substitution reactions are common, where the chloroethynylthio group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Bases like sodium hydroxide or potassium hydroxide are often employed.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted propane derivatives depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Propane, 1-[(chloroethynyl)thio]- has several applications in scientific research:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of more complex compounds.
Mecanismo De Acción
The mechanism by which Propane, 1-[(chloroethynyl)thio]- exerts its effects involves the interaction of the chloroethynylthio group with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. The specific pathways involved depend on the context of its use and the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
Propane, 1-chloro-3-((2-chloroethyl)thio): This compound has a similar structure but with different substituents, leading to distinct chemical properties and reactivity.
Thiols and Thioethers: These compounds share the thio group but differ in their overall structure and reactivity.
Uniqueness
Propane, 1-[(chloroethynyl)thio]- is unique due to the presence of the chloroethynylthio group, which imparts specific reactivity and potential applications that are not shared by other similar compounds. Its ability to undergo a variety of chemical reactions and its potential biological activity make it a compound of significant interest in research and industry.
Propiedades
Número CAS |
66566-80-1 |
|---|---|
Fórmula molecular |
C5H7ClS |
Peso molecular |
134.63 g/mol |
Nombre IUPAC |
1-(2-chloroethynylsulfanyl)propane |
InChI |
InChI=1S/C5H7ClS/c1-2-4-7-5-3-6/h2,4H2,1H3 |
Clave InChI |
FCJRZBKVRXVVRT-UHFFFAOYSA-N |
SMILES canónico |
CCCSC#CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


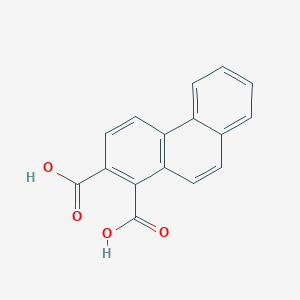
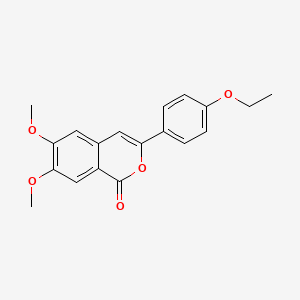
![Cyclohexanone, 2,6-bis[(4-azidophenyl)methylene]-4-(1-methylethyl)-](/img/structure/B14478816.png)
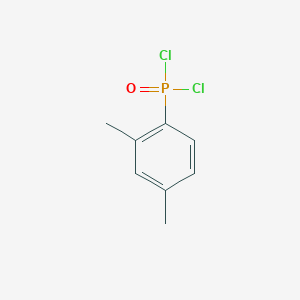

![2-[(Acetylsulfanyl)methyl]butanoic acid](/img/structure/B14478824.png)

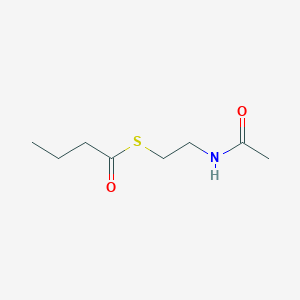

![2-Diazonio-3-oxo-1,3-bis[(2,2,6,6-tetramethylpiperidin-4-yl)oxy]prop-1-en-1-olate](/img/structure/B14478854.png)
